molecular formula C10H9ClN2OS2 B6350019 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole CAS No. 1326811-27-1

5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole

Cat. No.: B6350019
CAS No.: 1326811-27-1
M. Wt: 272.8 g/mol
InChI Key: NPHBUEIZQPXGMY-UHFFFAOYSA-N
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Description

5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ringThe presence of the chloro, phenoxyethyl, and sulfanyl groups in its structure contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 2-phenoxyethanethiol with 5-chloro-1,2,4-thiadiazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole
  • 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-triazole
  • 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, this compound exhibits unique properties due to the presence of the thiadiazole ring, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-3-(2-phenoxyethylsulfanyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS2/c11-9-12-10(13-16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHBUEIZQPXGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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